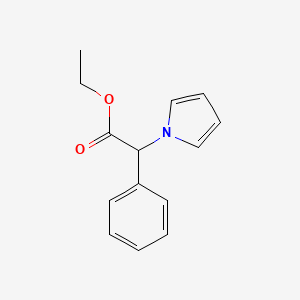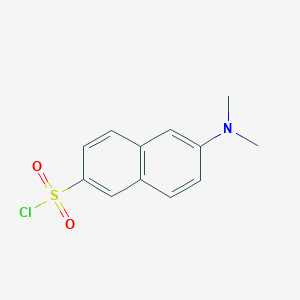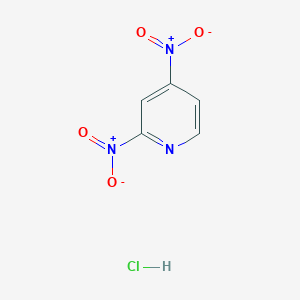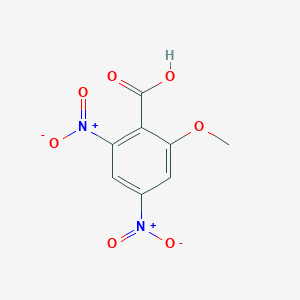
Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Applications
Pyrrole, a component of Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate, is known to be a biologically active scaffold possessing diverse activities . It is found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, and antimalarial .
Anticancer Agents
Pyrrole and its fused derivatives have been recognized as potent anticancer agents . They exhibit cytotoxic activities through various mechanisms, such as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Antibacterial Activity
Pyrroles show in vitro antibacterial activity. For instance, novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogs of PNU-100480 have demonstrated this property .
Lipid-Lowering Effects
Certain derivatives of pyrrole have shown lipid-lowering effects in rodents . For example, a compound containing a 4’-chlorophenyl group in the 3 and 4 positions demonstrated cholesterol-lowering effects in the serum at 2 mg/kg/day .
Synthesis of Dihydropyrrolopyrazinoisoindolones
2-(1H-Pyrrol-1-yl)ethanamine, a related compound, can be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones . This is achieved by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .
Synthesis of Polysubstituted Pyrrole Derivatives
1,4-Phenylenediamine, a related compound, reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene, which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives . These derivatives were prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate are currently unknown . The compound’s potential effects on these pathways and their downstream effects would be an interesting area for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of ethyl 2-phenyl-2-(1h-pyrrol-1-yl)acetate is currently lacking .
Propiedades
IUPAC Name |
ethyl 2-phenyl-2-pyrrol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUERNOAYIKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383983 | |
| Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-2-(1H-pyrrol-1-YL)acetate | |
CAS RN |
78177-22-7 | |
| Record name | ETHYL 2-PHENYL-2-(1H-PYRROL-1-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)


![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)
![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)


![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)




![1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole](/img/structure/B1621060.png)